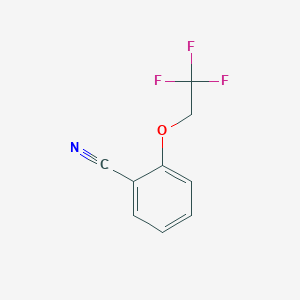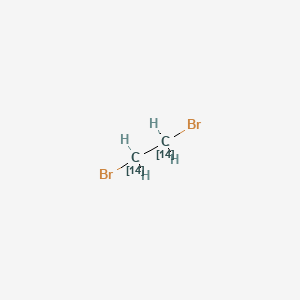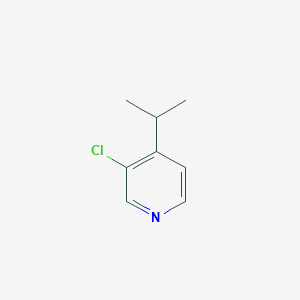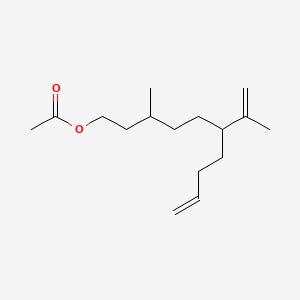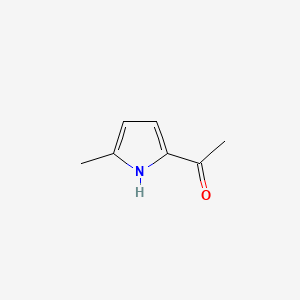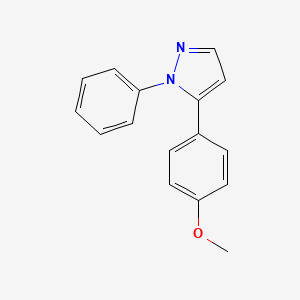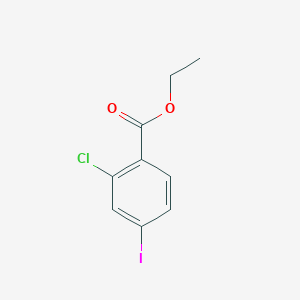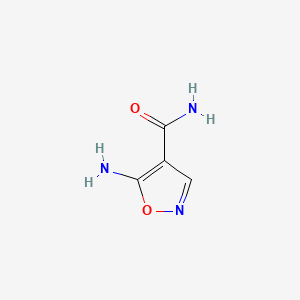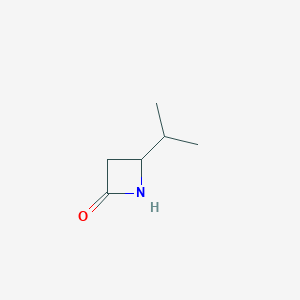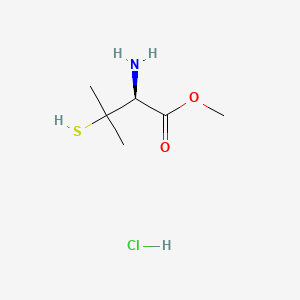
プロパン酸-1-13C
概要
説明
Propanoic acid-1-13C, also known as propionic acid-1-13C, is a stable isotope of propanoic acid . It is a naturally occurring fatty acid found in many foods and is used in various scientific applications. It is a useful tool for studying biochemical and physiological processes, as well as for synthesizing compounds in the laboratory. It has similar chemical properties to the common propionic acid . It is a colorless liquid, soluble in water and a variety of organic solvents .
Synthesis Analysis
Propanoic acid-1-13C can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. One method involves the reaction of carbon dioxide and propanol, along with a catalyst, to produce propanoic acid-1-13C .
Molecular Structure Analysis
Propanoic acid-1-13C is a member of the carboxylic acid family, which means it has a carboxyl group (-COOH) attached . Its structural formula is CH3CH213CO2H , demonstrating how its three-carbon structure is formed .
Chemical Reactions Analysis
The carbon-13 NMR spectra provides direct evidence of 3 different carbon atom environments for the 3 carbon atoms in the propanoic acid molecule, deduced from the presence of 3 different 13C NMR chemical shifts (ppm) .
Physical And Chemical Properties Analysis
Propanoic acid-1-13C has the same physical and chemical properties as its non-labeled counterpart, propanoic acid. It is a colorless, oily liquid with a pungent odor . The chemical formula for propanoic acid-1-13C is C3H6O2 and its molecular weight is 75.07 g/mol .
科学的研究の応用
環境科学: 炭素循環の追跡
プロパン酸-1-13C: は、環境科学において、特に天然有機物(NOM)の文脈における炭素循環の研究と追跡に使用されます。 13C標識された化合物は、溶解性有機物(DOM)の影響を受ける重金属や放射性核種の移動など、さまざまな環境プロセスにおける炭素の経路を追跡するのに役立ちます .
生化学: 代謝経路分析
生化学において、This compoundは、代謝経路分析におけるトレーサーとして役立ちます。 細胞代謝産物に13C同位体を組み込むことで、研究者は化合物の代謝的運命を追跡し、酵素活性と代謝フラックスに関する洞察を得ることができます .
製薬研究: 薬物代謝研究
製薬研究者は、This compoundを使用して薬物代謝を調査しています。 13C標識により、生物系内での化合物の正確な追跡が可能になり、薬物動態の理解と薬物代謝物の同定に役立ちます .
食品科学: 香味と香りのプロファイリング
食品科学では、This compoundが香味と香りのプロファイリングに使用されます。 同位体は、さまざまな香味化合物へのプロパン酸の取り込みを研究するためのマーカーとして作用し、香味の発達と安定性の理解を深めます .
材料科学: ポリマー合成の追跡
材料科学者は、This compoundを使用してポリマー合成を追跡します。 13C標識されたプロパン酸はポリマーに組み込むことができ、研究者はポリマーマトリックス内での化合物の分布と統合を観察できます .
農業: 土壌微生物活性のモニタリング
農業では、This compoundが土壌微生物活性のモニタリングに適用されます。 13C標識は、土壌微生物による化合物の吸収と利用を研究するための非侵襲的な方法を提供し、これは栄養素循環と土壌の健康を理解するために不可欠です .
化学合成: 反応機構の解明
化学者は、This compoundを使用して反応機構を解明しています。 13C同位体は、NMR研究における分光学的ハンドルとして機能し、化学反応中に起こる段階的な変換を明らかにするのに役立ちます .
医療診断: 呼気試験の開発
医療診断において、This compoundは呼気試験の開発のために検討されています。 呼気中の13C-CO2を測定して代謝障害や消化器機能を評価することができ、非侵襲的な診断ツールを提供します .
作用機序
Target of Action
Propanoic acid-1-13C, also known as (113C)propanoic acid, is a variant of propionic acid where one of the carbon atoms is the isotope Carbon-13 . Propionic acid is an antimicrobial food additive . It acts as an antimicrobial agent for food preservation and flavoring agent .
Mode of Action
The mode of action of Propanoic acid-1-13C is similar to that of propionic acid. As a naturally occurring carboxylic acid, propionic acid typically undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Biochemical Pathways
Propionate can be produced via various metabolic pathways, which can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . The primary fermentation pathways catabolize different carbon sources to propionate and include the well-known acrylate and Wood-Werkman cycle pathways of native propionate producers .
Result of Action
The result of propionic acid’s action is primarily its antimicrobial and preservative activities. These activities stem from its metabolic pathway as the metabolic fate of propionates varies in different microorganisms, resulting in antimicrobial mechanisms of action that may revolve around differing propionate metabolites causing competition, inhibition, and/or interference .
Safety and Hazards
Propanoic acid-1-13C is considered hazardous. It can cause skin and eye irritation upon contact, and its inhalation can lead to respiratory discomfort . It is flammable and may be corrosive to metals . Adequate ventilation, protective clothing, and safety goggles are among the measures to minimize risks associated with propanoic acid in industrial settings .
生化学分析
Biochemical Properties
Propanoic acid-1-13C participates in various biochemical reactions. It is a weak acid and does not completely ionize in water . It reacts with metals to form hydrogen gas and metal carboxylate salts . It also reacts with alcohols to form esters . The isotopic purity of Propanoic acid-1-13C is 99 atom % 13C .
Cellular Effects
Propanoic acid-1-13C has significant effects on various types of cells and cellular processes. It disrupts endocytosis, cell cycle, and cellular respiration in yeast cells . It causes a dramatic increase in the uptake of lucifer yellow in yeast cells, which is consistent with enhanced endocytosis . It also causes a significant increase in the proportion of yeast cells in G1 and a significant decrease in the proportion of cells in G2, suggesting that it causes a cell cycle arrest in yeast .
Molecular Mechanism
The molecular mechanism of Propanoic acid-1-13C involves its conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body . It can directly enter either beta oxidation or the citric acid cycles .
Temporal Effects in Laboratory Settings
It is known that it has a half-life of about 6.9 +/- 0.4 minutes in the sheep animal model .
Dosage Effects in Animal Models
The effects of Propanoic acid-1-13C vary with different dosages in animal models. For instance, in a rodent model of Autism Spectrum Disorders (ASD), intracerebroventricular (ICV) injections of Propanoic acid-1-13C were found to induce numerous behavioral, electrophysiological, and neuropathological changes in rats that are consistent with those observed in ASD .
Metabolic Pathways
Propanoic acid-1-13C is involved in various metabolic pathways. It can be produced via fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . It is first converted to propionyl coenzyme A (propionyl-CoA), which can directly enter either beta oxidation or the citric acid cycles .
Transport and Distribution
It is known that it is a liquid at room temperature and has a density of 0.993 g/mL at 25 °C .
Subcellular Localization
It is known that it can readily gain access to the brain, where it can induce a diverse range of neurophysiological processes capable of altering both brain function and behavior .
特性
IUPAC Name |
(113C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDQKXXYIPTUBI-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480909 | |
| Record name | Propanoic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6212-69-7 | |
| Record name | Propanoic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6212-69-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
